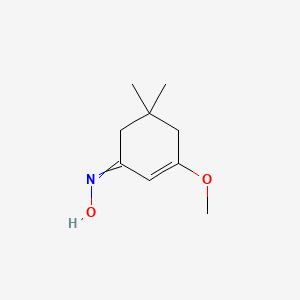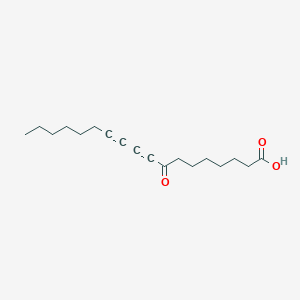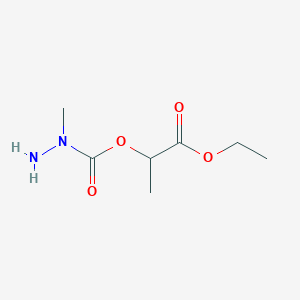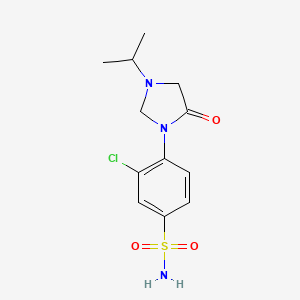
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide is a complex organic compound that belongs to the class of aromatic sulfonamides This compound is characterized by the presence of a chloro-substituted benzene ring, an imidazolidinone moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Chlorination: The amine group is then chlorinated to form the chloro-substituted benzene ring.
Imidazolidinone Formation: The imidazolidinone moiety is introduced through a cyclization reaction involving an appropriate precursor.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the imidazolidinone moiety.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The imidazolidinone moiety may also play a role in binding to biological targets, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-Chloro-3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
- **3-Chloro-4-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide
Uniqueness
The unique combination of the chloro-substituted benzene ring, imidazolidinone moiety, and sulfonamide group in 3-Chloro-4-(3-(1-methylethyl)-5-oxo-1-imidazolidinyl)benzenesulfonamide distinguishes it from other similar compounds
Propriétés
Numéro CAS |
65615-01-2 |
|---|---|
Formule moléculaire |
C12H16ClN3O3S |
Poids moléculaire |
317.79 g/mol |
Nom IUPAC |
3-chloro-4-(5-oxo-3-propan-2-ylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16ClN3O3S/c1-8(2)15-6-12(17)16(7-15)11-4-3-9(5-10(11)13)20(14,18)19/h3-5,8H,6-7H2,1-2H3,(H2,14,18,19) |
Clé InChI |
YLHZKBFSDMBCAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)

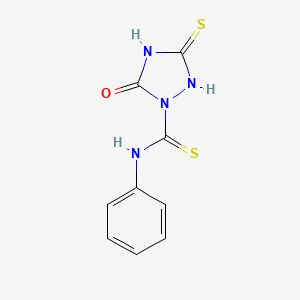


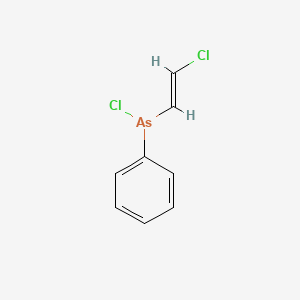
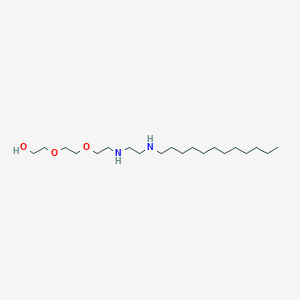
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
oxophosphanium](/img/structure/B14495966.png)
